

Inocoterone Acetate (RU-882): A Technical Whitepaper

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Compound of Interest

Compound Name: *Inocoterone acetate*

Cat. No.: *B1671952*

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Introduction

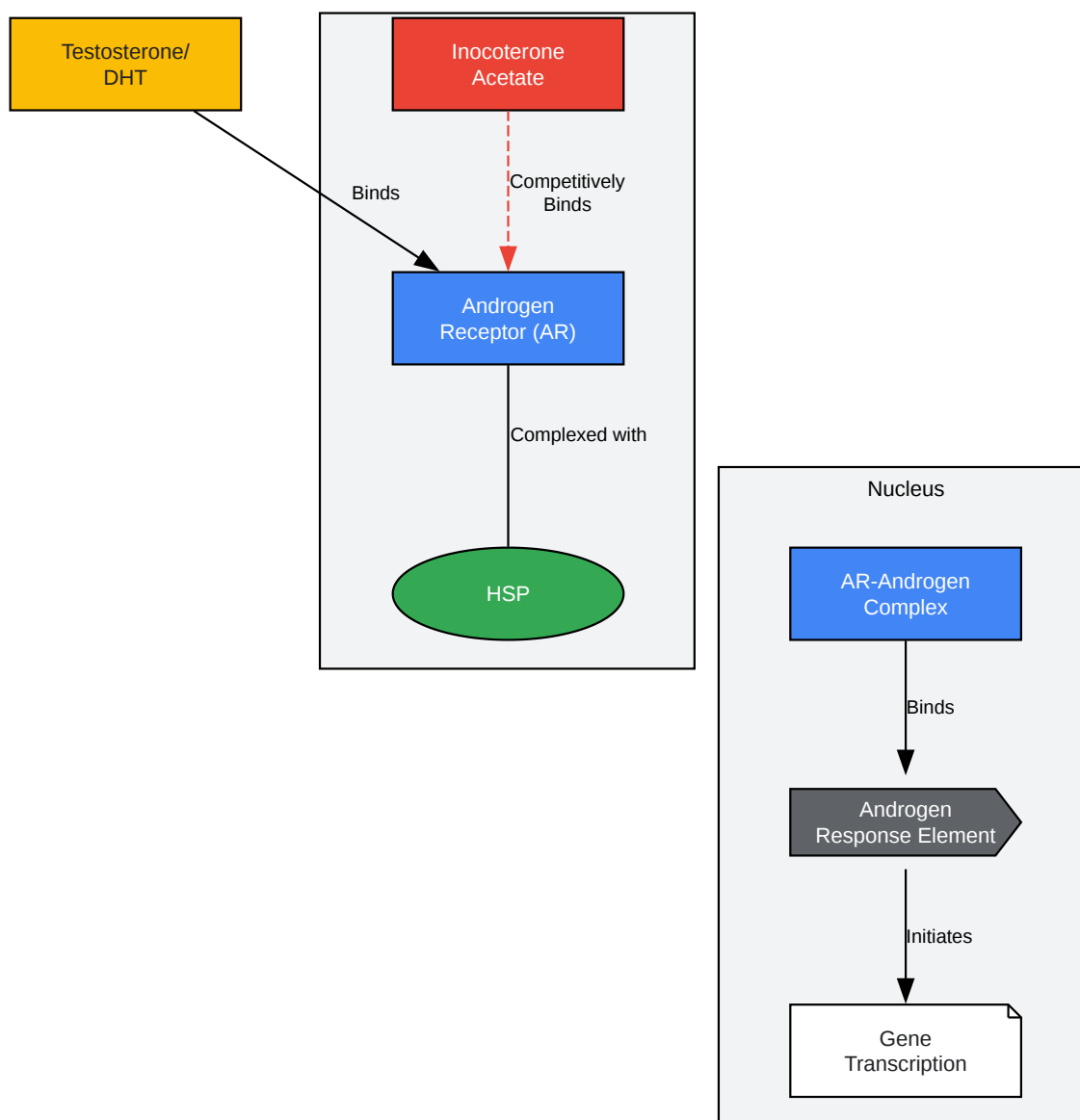
Inocoterone acetate, also known by its developmental code RU-882 and RU-38882, is a nonsteroidal antiandrogen that was investigated for the topical treatment of acne vulgaris.[1][2] As an acetate ester of inocoterone, it was designed to locally counteract the effects of androgens on the skin, a key factor in the pathogenesis of acne.[1][3] Though it demonstrated a statistically significant reduction in inflammatory acne lesions in clinical trials, it was ultimately never marketed.[1][2] This technical guide provides a comprehensive overview of the available scientific data on **Inocoterone acetate**, including its mechanism of action, preclinical and clinical findings, and relevant experimental methodologies.

Mechanism of Action

Inocoterone acetate functions as a competitive antagonist of the androgen receptor (AR).[2] Unlike some antiandrogens, it is not a silent antagonist but rather a weak partial agonist, similar in action to steroidal antiandrogens like cyproterone acetate.[1] Its primary mechanism involves binding to the androgen receptor within the cytoplasm, preventing the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT). This inhibition blocks the subsequent translocation of the receptor complex to the nucleus and the transcription of androgen-responsive genes that contribute to sebaceous gland growth and sebum production.

[4]

Signaling Pathway of Androgen Receptor Antagonism



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Caption: Competitive antagonism of the androgen receptor by **Inocoterone acetate**.

Preclinical Data

The primary preclinical model used to evaluate the topical efficacy of **Inocoterone acetate** was the hamster sebaceous gland model. This model is a standard for assessing the antiandrogenic potential of topical agents due to the sensitivity of hamster sebaceous glands to androgen stimulation.

Hamster Sebaceous Gland Model

In a comparative study, the biological activity of several nonsteroidal, pure androgen receptor inhibitors was evaluated using the Syrian hamster ear skin sebaceous gland model.

Inocoterone acetate (RU-38882) was applied topically for 4 weeks to the ventral ear pinna of sexually mature male Syrian hamsters. Its efficacy was compared to other antiandrogens.

- Animal Model: Sexually mature male Syrian hamsters.
- Test Substance Application: Topical application of **Inocoterone acetate** (RU-38882) and other antiandrogens to the ventral ear pinna.
- Duration: 4 weeks.
- Endpoint: Measurement of the reduction in the size of the sebaceous glands.
- Note: Detailed proprietary experimental protocols are not publicly available. The summary above is based on standard methodologies for this type of assay.

Compound	Order of Efficacy
RU 58841	1 (Most Potent)
RU 56187	2
Inocoterone acetate (RU-38882)	3
Cyproterone acetate	4 (Least Potent)

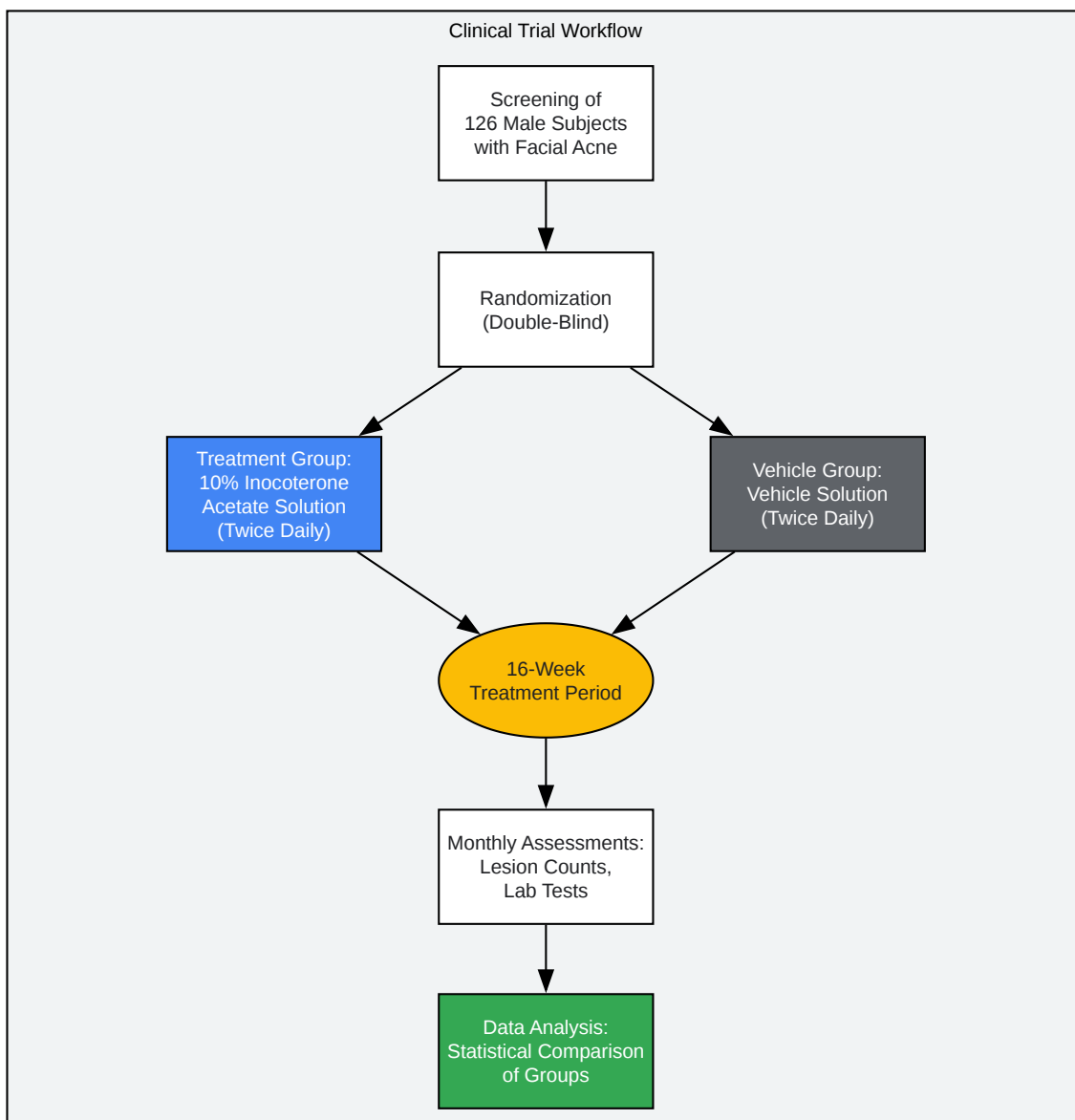
Clinical Data

Inocoterone acetate was evaluated for the treatment of acne in a multicenter, double-blind clinical trial.

Multicenter Clinical Trial for Facial Acne

A 16-week, multicenter, double-blind study was conducted to test the topical effect of **Inocoterone acetate** on acne in 126 male subjects with facial acne.^[2]

- Study Design: Multicenter, double-blind, vehicle-controlled.
- Participants: 126 male subjects with facial acne.
- Treatment: Twice-daily application of a 10% solution of **Inocoterone acetate** or a vehicle solution.
- Duration: 16 weeks.
- Primary Endpoints: Acne lesion counts (inflammatory papules and pustules).
- Secondary Endpoints: Global assessments, comedo counts, sebum excretion rates, and safety assessments (general and endocrine laboratory tests).
- Note: The full, detailed clinical trial protocol is not publicly available. The information provided is a summary of the published study methodology.^[2]



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Caption: Workflow of the multicenter clinical trial of **Inocoterone acetate**.

Timepoint	Inocoterone Acetate Group (Mean Reduction in Inflammatory Lesions)	Vehicle Group (Mean Reduction in Inflammatory Lesions)	Statistical Significance
Week 12	24%	10%	Achieved
Week 16	26%	13%	Achieved

Note: Global assessments, changes in comedo counts, and sebum excretion rates were not significantly different between the groups. No serious adverse reactions were reported.[2]

Pharmacokinetics

Detailed pharmacokinetic studies on **Inocoterone acetate**, including absorption, distribution, metabolism, and excretion (ADME), are not extensively available in the public domain. As a topically applied agent, it was designed for local activity with minimal systemic absorption to avoid systemic antiandrogenic effects.[1]

Conclusion

Inocoterone acetate (RU-882) is a nonsteroidal antiandrogen that demonstrated a modest but statistically significant efficacy in reducing inflammatory acne lesions when applied topically.[2] Its mechanism of action is based on the competitive antagonism of the androgen receptor.[2] While preclinical studies in the hamster model indicated its potential as a topical antiandrogen, the clinical results were not as robust as those of other established acne treatments.[1] The lack of overwhelming clinical efficacy likely contributed to the decision not to market the compound. This technical summary provides an overview of the publicly available data on **Inocoterone acetate** for research and drug development professionals.

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